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  • Product: 2-[(4-Methylphenyl)thio]ethanamine
  • CAS: 42404-23-9

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Protocols & Analytical Methods

Method

Synthesis of 2-[(4-Methylphenyl)thio]ethanamine Derivatives: A Detailed Protocol for Researchers

Introduction: The Significance of Arylthio-alkanamine Scaffolds in Medicinal Chemistry The 2-[(4-Methylphenyl)thio]ethanamine scaffold represents a privileged structural motif in modern medicinal chemistry. As a bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylthio-alkanamine Scaffolds in Medicinal Chemistry

The 2-[(4-Methylphenyl)thio]ethanamine scaffold represents a privileged structural motif in modern medicinal chemistry. As a bioisostere of phenethylamine, this class of compounds has garnered significant attention for its potential to modulate the activity of various biological targets, particularly neurotransmitter transporters. The incorporation of a thioether linkage introduces unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. These attributes make 2-[(4-Methylphenyl)thio]ethanamine and its derivatives attractive candidates for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

This guide provides two robust and validated protocols for the synthesis of the parent compound, 2-[(4-Methylphenyl)thio]ethanamine. These methods are designed to be adaptable for the synthesis of a diverse library of derivatives, enabling researchers to explore the structure-activity relationships (SAR) of this promising chemical scaffold. We will delve into the mechanistic underpinnings of each synthetic route, offering insights into the rationale behind the chosen reagents and reaction conditions.

Core Synthetic Strategies

Two principal and complementary strategies for the construction of the 2-[(4-Methylphenyl)thio]ethanamine backbone are presented:

  • S-Alkylation of 4-Methylthiophenol with a Protected 2-Aminoethyl Halide: This classical and reliable approach involves the nucleophilic substitution of a halide by the thiolate anion of 4-methylthiophenol. The use of a protected amine is crucial to prevent side reactions.

  • Ring-Opening of N-Protected Aziridine with 4-Methylthiophenol: This method offers an alternative and often highly efficient route to the target compound. The strained three-membered ring of aziridine is readily opened by the soft nucleophile, the thiolate.

The choice between these two protocols will depend on the availability of starting materials, desired scale, and the specific functionalities to be incorporated into the final derivatives.

Protocol 1: Synthesis via S-Alkylation of 4-Methylthiophenol

This protocol follows a two-step sequence: S-alkylation of 4-methylthiophenol with N-(2-chloroethyl)acetamide, followed by deacetylation to yield the final primary amine.

Step 1a: Synthesis of N-{2-[(4-Methylphenyl)thio]ethyl}acetamide

Reaction Principle: This step is a classic Williamson ether synthesis, adapted for a thioether. 4-Methylthiophenol is deprotonated by a base to form the more nucleophilic thiolate, which then attacks the electrophilic carbon of N-(2-chloroethyl)acetamide in an SN2 reaction.[1]

Materials and Reagents:

  • 4-Methylthiophenol

  • N-(2-Chloroethyl)acetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylthiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiophenolate.

  • Add N-(2-chloroethyl)acetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2][3][4]

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield N-{2-[(4-methylphenyl)thio]ethyl}acetamide as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Step 1b: Deprotection of N-{2-[(4-Methylphenyl)thio]ethyl}acetamide

Reaction Principle: The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the primary amine.

Materials and Reagents:

  • N-{2-[(4-Methylphenyl)thio]ethyl}acetamide

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Sodium hydroxide (NaOH) solution, 10 M

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-{2-[(4-Methylphenyl)thio]ethyl}acetamide (1.0 eq) in methanol in a round-bottom flask.

  • Add concentrated hydrochloric acid (3-5 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 10 M NaOH solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-[(4-Methylphenyl)thio]ethanamine as an oil.

  • Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Synthesis via Ring-Opening of N-Boc-Aziridine

This protocol involves the ring-opening of N-Boc-aziridine with 4-methylthiophenol, followed by the deprotection of the Boc group.

Step 2a: Synthesis of tert-Butyl {2-[(4-Methylphenyl)thio]ethyl}carbamate

Reaction Principle: The thiolate of 4-methylthiophenol acts as a nucleophile, attacking one of the carbon atoms of the protonated or Lewis acid-activated aziridine ring, leading to its opening.[5] The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines.

Materials and Reagents:

  • 4-Methylthiophenol

  • N-Boc-aziridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.2 eq).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-methylthiophenol (1.0 eq) in anhydrous THF to the suspension.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of N-Boc-aziridine (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl {2-[(4-methylphenyl)thio]ethyl}carbamate.

Step 2b: Deprotection of tert-Butyl {2-[(4-Methylphenyl)thio]ethyl}carbamate

Reaction Principle: The Boc protecting group is acid-labile and can be readily removed under acidic conditions.[6][7][8]

Materials and Reagents:

  • tert-Butyl {2-[(4-Methylphenyl)thio]ethyl}carbamate

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl {2-[(4-methylphenyl)thio]ethyl}carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) or an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-[(4-Methylphenyl)thio]ethanamine.

Data Summary and Characterization

The successful synthesis of 2-[(4-Methylphenyl)thio]ethanamine should be confirmed by spectroscopic analysis.

ParameterExpected Value
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.25 (d, 2H), 7.08 (d, 2H), 3.05 (t, 2H), 2.85 (t, 2H), 2.31 (s, 3H), 1.45 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 137.0, 133.5, 130.0, 129.8, 41.5, 38.0, 21.0
IR (neat, cm⁻¹) 3360 (N-H stretch), 3280 (N-H stretch), 3020, 2920, 1595, 1490, 805

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions and solvent.

Experimental Workflow and Reaction Mechanisms

Workflow for Protocol 1 (S-Alkylation)

G cluster_0 Step 1a: S-Alkylation cluster_1 Step 1b: Deprotection start 4-Methylthiophenol + N-(2-Chloroethyl)acetamide base Add K₂CO₃ in Acetone start->base reflux Reflux (12-18h) base->reflux workup1 Filter & Concentrate reflux->workup1 purify1 Column Chromatography workup1->purify1 product1 N-{2-[(4-Methylphenyl)thio]ethyl}acetamide purify1->product1 start2 N-{2-[(4-Methylphenyl)thio]ethyl}acetamide product1->start2 hydrolysis Add conc. HCl in Methanol, Reflux start2->hydrolysis workup2 Concentrate & Basify hydrolysis->workup2 extract Extract with DCM workup2->extract product2 2-[(4-Methylphenyl)thio]ethanamine extract->product2

Caption: Workflow for the S-Alkylation approach.

Reaction Mechanism for Protocol 2 (Aziridine Ring-Opening)

G cluster_0 Step 2a: Ring-Opening cluster_1 Step 2b: Deprotection Thiophenol 4-Me-Ph-SH Thiolate 4-Me-Ph-S⁻ Na⁺ Thiophenol->Thiolate NaH, THF Intermediate [Transition State] Thiolate->Intermediate Nucleophilic Attack Aziridine N-Boc-Aziridine Aziridine->Intermediate Product1 Boc-NH-CH₂-CH₂-S-Ph-4-Me Intermediate->Product1 Ring Opening Product1_deprotect Boc-NH-CH₂-CH₂-S-Ph-4-Me Product1->Product1_deprotect FinalProduct H₂N-CH₂-CH₂-S-Ph-4-Me Product1_deprotect->FinalProduct TFA or HCl/Dioxane

Caption: Mechanism of Aziridine Ring-Opening.

Application Notes: Targeting Neurotransmitter Transporters

Derivatives of 2-[(4-Methylphenyl)thio]ethanamine are of significant interest in drug discovery due to their structural similarity to endogenous monoamines and known psychoactive compounds. This scaffold provides a versatile platform for designing ligands that can interact with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

  • Serotonin Transporter (SERT) Inhibition: Alterations in serotonergic neurotransmission are implicated in the pathophysiology of depression and anxiety disorders. Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of treatment for these conditions.[9][10] The 2-arylthio-ethylamine moiety is a key component of potent and selective SERT ligands.[9][11] By modifying the substitution pattern on the phenyl ring and the amine, researchers can fine-tune the affinity and selectivity for SERT, potentially leading to the discovery of novel antidepressants with improved efficacy and side-effect profiles.

  • Dopamine Transporter (DAT) Inhibition: The dopamine transporter plays a crucial role in regulating dopamine levels in the brain, and its dysfunction is associated with conditions such as ADHD, addiction, and Parkinson's disease.[12] Methylphenidate, a well-known DAT inhibitor, serves as a template for the design of new DAT-targeting compounds.[1][13][14] The 2-[(4-Methylphenyl)thio]ethanamine scaffold can be explored to develop novel DAT inhibitors with distinct pharmacological profiles, potentially offering new therapeutic avenues for these disorders.

  • Dual SERT/NET or Triple Reuptake Inhibition: There is growing interest in developing compounds that can modulate multiple monoamine transporters simultaneously. Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) have shown efficacy in treating a broad spectrum of depressive and anxiety symptoms.[15] The versatility of the 2-[(4-Methylphenyl)thio]ethanamine core allows for the synthesis of derivatives with tailored affinities for SERT, NET, and DAT, enabling the exploration of dual or triple reuptake inhibitors.

Conclusion

The synthetic protocols detailed in this guide provide a solid foundation for the preparation of 2-[(4-Methylphenyl)thio]ethanamine and its derivatives. The inherent flexibility of these methods allows for the creation of diverse chemical libraries, which are essential for systematic SAR studies. The potential of this scaffold to yield potent and selective modulators of monoamine transporters underscores its importance for researchers, scientists, and drug development professionals working on the next generation of therapies for CNS disorders.

References

  • U.S. National Library of Medicine. (n.d.). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine (ADAM): an improved serotonin transporter ligand. PubMed. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PubMed Central. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ATB-DB. (n.d.). 2-(4-Methylphenyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.
  • U.S. National Library of Medicine. (n.d.). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Construction of arylthio/arylamino methylene bonds by addition-elimination of nitroolefins with aromatic thiols and amines. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 2′-(2-((dimethylamino)methyl)-4′-(2-fluoroalkoxy)-phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. PubMed Central. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Retrieved from [Link]

  • Reddit. (2019, November 27). Advice on column chromatography of a compound with both amine and carboxylic acid. r/Chempros. Retrieved from [Link]

  • Karger Publishers. (n.d.). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Retrieved from [Link]

  • Arrow@TU Dublin. (n.d.). Synthesis of Orthogonally Protected Azalanthionines (Lanazanines) by Sequential Ring-Opening of N-Substituted Aziridine 2-Carbox. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PubMed Central. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Neurotransmitter and psychostimulant recognition by the dopamine transporter. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • MDPI. (2025, January 17). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Clinical Research. (n.d.). Antimicrobial Activity of 2-Aminothiophene Derivatives. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Experimental Setup for Reactions of 2-[(4-Methylphenyl)thio]ethanamine

Introduction 2-[(4-Methylphenyl)thio]ethanamine is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a primary aliphatic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Methylphenyl)thio]ethanamine is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a primary aliphatic amine and an aryl thioether, both of which are prevalent moieties in a wide array of biologically active compounds. The primary amine serves as a key nucleophilic handle for a variety of chemical transformations, allowing for the facile introduction of this scaffold into larger, more complex molecules. The thioether linkage, particularly to an aromatic ring, is a common feature in pharmaceuticals and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides detailed experimental protocols for two fundamental reactions of 2-[(4-Methylphenyl)thio]ethanamine: N-acetylation and sulfonamide formation. These protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel derivatives for screening and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the starting material's properties is crucial for successful experimentation. Below is a summary of the key physicochemical and expected spectroscopic characteristics of 2-[(4-Methylphenyl)thio]ethanamine.

PropertyValue/Expected RangeSource/Justification
Molecular Formula C₉H₁₃NS-
Molecular Weight 167.27 g/mol -
Appearance Colorless to pale yellow liquidBased on analogous structures like (R)-1-(4-Methylphenyl)ethylamine[1].
Boiling Point ~200-210 °C at 760 mmHgEstimated based on similar structures like 2-Thiopheneethylamine[2].
Density ~1.0-1.1 g/mLEstimated based on similar structures like 2-Thiopheneethylamine[2].
¹H NMR (CDCl₃) δ (ppm): 7.2-7.4 (d, 2H, Ar-H), 7.0-7.2 (d, 2H, Ar-H), 3.0-3.2 (t, 2H, -S-CH₂-), 2.8-3.0 (t, 2H, -CH₂-NH₂), 2.3 (s, 3H, Ar-CH₃), 1.3 (br s, 2H, -NH₂)Predicted chemical shifts based on standard values for similar functional groups[3].
¹³C NMR (CDCl₃) δ (ppm): 135-140 (Ar-C), 129-131 (Ar-CH), 125-128 (Ar-C-S), 40-45 (-CH₂-NH₂), 35-40 (-S-CH₂-), 20-22 (Ar-CH₃)Predicted chemical shifts based on standard values[4].
IR (neat) ν (cm⁻¹): 3300-3400 (N-H stretch, two bands for primary amine), 2850-2950 (C-H stretch), 1580-1650 (N-H bend), 1450-1500 (Ar C=C stretch), 1000-1100 (C-S stretch)Typical IR absorption ranges for primary amines and thioethers[5][6][7].

Core Reaction Protocols

The following protocols detail two common and highly useful derivatizations of 2-[(4-Methylphenyl)thio]ethanamine.

Protocol 1: N-Acetylation of 2-[(4-Methylphenyl)thio]ethanamine

This protocol describes the formation of an amide linkage via the reaction of the primary amine with acetyl chloride. The resulting N-acetyl derivative is often more stable and can exhibit altered biological activity compared to the parent amine. N-acetylation is a fundamental reaction in organic synthesis, often used as a protecting group strategy or to generate final products[8].

Causality of Experimental Choices:

  • Acetyl Chloride as Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily reacts with the nucleophilic primary amine.

  • Triethylamine as Base: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive[9].

  • Dichloromethane as Solvent: Dichloromethane is an inert, aprotic solvent that dissolves both the starting material and reagents, providing a suitable medium for the reaction.

  • Ice Bath Cooling: The initial reaction is exothermic. Cooling in an ice bath helps to control the reaction rate and prevent potential side reactions.

Experimental Workflow:

N_Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-[(4-Methylphenyl)thio]ethanamine and triethylamine in DCM B Cool to 0 °C (Ice Bath) A->B C Add acetyl chloride dropwise B->C D Stir at room temperature for 1-2 hours C->D E Wash with H₂O D->E F Wash with sat. NaHCO₃ E->F G Wash with brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I

Caption: N-Acetylation Experimental Workflow.

Reagents and Materials:

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
2-[(4-Methylphenyl)thio]ethanamine1.0167.27167 mg
Acetyl Chloride1.178.5086 mg (0.078 mL)
Triethylamine1.2101.19121 mg (0.167 mL)
Dichloromethane (DCM)--10 mL

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-[(4-Methylphenyl)thio]ethanamine (1.0 eq) and dichloromethane (10 mL).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Sulfonamide Synthesis via Reaction with Dansyl Chloride

This protocol details the formation of a sulfonamide by reacting 2-[(4-Methylphenyl)thio]ethanamine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities. The reaction of a primary amine with a sulfonyl chloride is a robust method for their synthesis[10].

Causality of Experimental Choices:

  • Dansyl Chloride: A readily available sulfonyl chloride that introduces a fluorescent naphthalene moiety, which can be useful for analytical purposes.

  • Pyridine as Base and Solvent: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. Its basicity is sufficient to drive the reaction to completion.

  • Elevated Temperature: Gentle heating can be employed to ensure the reaction proceeds at a reasonable rate, especially if the amine is not highly reactive.

Experimental Workflow:

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-[(4-Methylphenyl)thio]ethanamine in pyridine B Add dansyl chloride A->B C Stir at room temperature or heat to 40-50 °C B->C D Monitor by TLC C->D E Pour into ice-water D->E F Extract with ethyl acetate E->F G Wash with 1M HCl F->G H Wash with brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J

Caption: Sulfonamide Synthesis Experimental Workflow.

Reagents and Materials:

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
2-[(4-Methylphenyl)thio]ethanamine1.0167.27167 mg
Dansyl Chloride1.05269.75283 mg
Pyridine--5 mL

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2-[(4-Methylphenyl)thio]ethanamine (1.0 eq) in pyridine (5 mL).

  • Add dansyl chloride (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or heat to 40-50 °C for 1-2 hours to expedite the reaction.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water (50 mL) and stir for 15 minutes to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with 1M HCl (2 x 15 mL) to remove pyridine, followed by a wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Reaction Progress Monitoring and Product Characterization

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of these reactions[11][12]. A typical mobile phase for these compounds would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The starting amine, being more polar, will have a lower Rf value than the less polar acylated or sulfonylated products. The disappearance of the starting material spot indicates the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary methods for structural elucidation of the products.

  • N-Acetylated Product: Expect to see a new singlet at ~δ 2.0 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl group, and a downfield shift of the methylene group adjacent to the nitrogen. A new carbonyl signal will appear around δ 170 ppm in the ¹³C NMR spectrum.

  • Sulfonamide Product: The ¹H NMR spectrum will show characteristic signals for the dansyl group in the aromatic region. The methylene protons adjacent to the nitrogen will experience a significant downfield shift.

Infrared (IR) Spectroscopy:

  • N-Acetylated Product: The two N-H stretching bands of the primary amine will be replaced by a single N-H stretch for the secondary amide around 3300 cm⁻¹. A strong carbonyl (C=O) stretch will appear around 1650 cm⁻¹.

  • Sulfonamide Product: The primary amine N-H stretches will be replaced by a single N-H stretch. Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ and 1160 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized derivatives. The molecular ion peak (M⁺) should correspond to the expected mass of the product.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-[(4-Methylphenyl)thio]ethanamine: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water[13][14][15]. It is a lachrymator. Handle with extreme caution in a dry environment.

  • Triethylamine and Pyridine: Flammable and toxic liquids with strong, unpleasant odors[16]. Avoid inhalation and skin contact.

  • Dansyl Chloride: Can cause skin and eye irritation. Avoid breathing dust.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Milinkevich, K. A., & Kurth, M. J. (2008). Monitoring a Reaction by TLC.
  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Fathalla, W., Čajan, M., & Pazdera, P. (2001). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[9][17][18]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methylbenzyl)thio]ethanol. Retrieved from [Link]

  • SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • S. G. K., G. K., & R. K. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 723-733.
  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PENTA. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-5-TOET. Retrieved from [Link]

  • MDPI. (n.d.). Physicochemical and Biological Properties of Menthol and Thymol-Based Natural Deep Eutectic Solvents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-[(4-Methylphenyl)thio]ethanamine Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Methylphenyl)thio]ethanamine. Here, we provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Methylphenyl)thio]ethanamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our approach is rooted in mechanistic principles to empower you with the understanding needed to optimize your reaction conditions for high yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-[(4-Methylphenyl)thio]ethanamine?

A1: The most prevalent and robust method is the nucleophilic substitution (S_N2) reaction between 4-methylthiophenol (also known as p-thiocresol) and a suitable 2-aminoethyl electrophile. To circumvent side reactions, it is highly recommended to use an N-protected 2-haloethylamine, such as N-Boc-2-chloroethylamine, followed by a deprotection step. This strategy prevents the amine from competing with the thiol as a nucleophile.

Q2: Why is a protecting group for the amine necessary?

A2: The primary amine in 2-chloroethylamine is also a potent nucleophile and can react with the electrophilic carbon of another 2-chloroethylamine molecule, leading to oligomerization or the formation of piperazine derivatives as byproducts. Furthermore, it can be alkylated by the starting halide. Employing a protecting group, such as the tert-butyloxycarbonyl (Boc) group, renders the amine temporarily unreactive, ensuring that the thiolate selectively attacks the electrophile.[1]

Q3: What are the critical safety precautions for this synthesis?

A3: 4-Methylthiophenol is a volatile and malodorous compound and should be handled in a well-ventilated fume hood.[2] Alkylating agents can be harmful, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials (4-methylthiophenol and the electrophile) and the product. The spots can be visualized using a UV lamp (as the aromatic ring is UV active) and/or a potassium permanganate stain.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-[(4-Methylphenyl)thio]ethanamine, following a "Problem-Cause-Solution" format.

Problem 1: Low or No Product Yield

Potential Cause A: Incomplete Deprotonation of the Thiol

  • Explanation: The reaction proceeds through the thiolate anion, which is a much stronger nucleophile than the neutral thiol.[3] Inadequate base strength or stoichiometry will result in a low concentration of the thiolate and a sluggish or incomplete reaction.

  • Solution:

    • Ensure the use of at least one equivalent of a suitable base.

    • Consider using a stronger base than sodium carbonate, such as sodium hydroxide or potassium carbonate, to ensure complete deprotonation of the weakly acidic thiol (pKa ≈ 6.5).

    • The choice of solvent can also influence the deprotonation equilibrium. A polar aprotic solvent like DMF or acetonitrile is generally effective.[4]

Potential Cause B: Poor Quality of Reagents

  • Explanation: 4-Methylthiophenol can oxidize to the corresponding disulfide, especially upon prolonged exposure to air. The 2-haloethylamine reagent can degrade over time.

  • Solution:

    • Use freshly opened or purified 4-methylthiophenol. If oxidation is suspected, the thiol can be purified by distillation under reduced pressure.

    • Verify the purity of the 2-haloethylamine derivative by NMR or other appropriate analytical techniques before use.

Potential Cause C: Inappropriate Reaction Temperature

  • Explanation: While S_N2 reactions are often favored by elevated temperatures, excessively high temperatures can lead to decomposition of the reactants or products.

  • Solution:

    • Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.

    • If the reaction is slow, the temperature can be gradually increased. A systematic optimization of the temperature may be necessary.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause A: Formation of Bis(4-methylphenyl) Disulfide

  • Explanation: The thiolate anion is susceptible to oxidation to the disulfide, especially in the presence of atmospheric oxygen.[5] This is often observed as a white solid impurity.

  • Solution:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degas the solvent before use by sparging with an inert gas.

Potential Cause B: N-Alkylation of the Product

  • Explanation: If the deprotection of the N-Boc group is not complete, or if an unprotected 2-haloethylamine is used, the primary amine of the product can react with the remaining electrophile to form a secondary amine impurity.

  • Solution:

    • Ensure complete deprotection of the Boc group by monitoring the reaction by TLC or LC-MS.

    • Use a slight excess of the deprotecting agent (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent).[3][6]

    • During the S-alkylation step, avoid a large excess of the 2-haloethylamine.

Potential Cause C: Unreacted Starting Materials

  • Explanation: Incomplete reaction will result in the presence of 4-methylthiophenol and the 2-haloethylamine derivative in the crude product.

  • Solution:

    • Increase the reaction time or temperature, as discussed in "Problem 1".

    • Consider using a slight excess (1.1-1.2 equivalents) of the 2-haloethylamine to ensure complete consumption of the thiol.

III. Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-[(4-Methylphenyl)thio]ethanamine
  • To a solution of 4-methylthiophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., sodium hydroxide, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of N-Boc-2-chloroethylamine (1.05 eq) in the same solvent dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-2-[(4-Methylphenyl)thio]ethanamine
  • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid, 5-10 eq) at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the final product.

IV. Data Presentation

Table 1: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low/No Yield Incomplete thiol deprotonationUse a stronger base (e.g., NaOH) and ensure at least 1 equivalent.
Poor reagent qualityUse fresh or purified reagents; check for disulfide in the thiol.
Inappropriate temperatureOptimize temperature systematically, starting at 50-60 °C.
Impurities Disulfide formationConduct the reaction under an inert atmosphere.
N-alkylation of productEnsure complete deprotection; avoid a large excess of the electrophile.
Unreacted starting materialsIncrease reaction time/temperature; use a slight excess of the electrophile.

Representative Spectral Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 3.00 (t, 2H, S-CH₂), 2.85 (t, 2H, N-CH₂), 2.30 (s, 3H, Ar-CH₃), 1.50 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 41.0 (N-CH₂), 38.0 (S-CH₂), 21.0 (Ar-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 167 (M⁺), 137, 123, 91.

V. Visualization of Key Processes

Reaction Mechanism

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Deprotection 4-Methylthiophenol 4-Methylthiophenol Thiolate Thiolate 4-Methylthiophenol->Thiolate + Base Base Base Thiolate_2 Thiolate Protected Product Protected Product Thiolate_2->Protected Product + N-Boc-2-chloroethylamine N-Boc-2-chloroethylamine N-Boc-2-chloroethylamine Protected Product_2 Protected Product Final Product 2-[(4-Methylphenyl)thio]ethanamine Protected Product_2->Final Product + Acid Acid Acid

Caption: Synthetic pathway for 2-[(4-Methylphenyl)thio]ethanamine.

Troubleshooting Decision Tree

G Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Base Check Base Strength/Stoichiometry Low_Yield->Check_Base Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Quality Check_Base->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Optimize_Temp->Impure_Product Disulfide Disulfide Impurity? Impure_Product->Disulfide Yes Success Success Impure_Product->Success No Inert_Atmosphere Use Inert Atmosphere Disulfide->Inert_Atmosphere N_Alkylation N-Alkylation Impurity? Check_Deprotection Ensure Complete Deprotection N_Alkylation->Check_Deprotection Unreacted_SM Unreacted Starting Material? Optimize_Reaction_Time Increase Reaction Time/Temp Unreacted_SM->Optimize_Reaction_Time Inert_Atmosphere->N_Alkylation Check_Deprotection->Unreacted_SM Optimize_Reaction_Time->Success

Caption: Decision tree for troubleshooting the synthesis.

VI. References

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

  • American Chemical Society. (n.d.). Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. [Link]

  • ACS Publications. (1969). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry. [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • NIH. (2014). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • NIST. (n.d.). 2-(p-Tolyl)ethylamine. NIST WebBook. [Link]

  • PubChem. (n.d.). N-Boc-2-chloroethylamine. [Link]

Sources

Optimization

How to increase the stability of 2-[(4-Methylphenyl)thio]ethanamine

Welcome to the technical support center for 2-[(4-Methylphenyl)thio]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Methylphenyl)thio]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and ensuring the stability of this compound.

Introduction

2-[(4-Methylphenyl)thio]ethanamine is a versatile organic compound featuring a thioether linkage and a primary amine group.[1][2] This bifunctionality makes it a valuable building block in pharmaceutical and chemical synthesis.[1] However, the presence of both a sulfur atom and an amino group introduces specific stability challenges. This guide will address common issues encountered during the handling, storage, and application of this molecule, providing scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-[(4-Methylphenyl)thio]ethanamine?

The two primary reactive centers in 2-[(4-Methylphenyl)thio]ethanamine are the sulfur atom of the thioether and the nitrogen atom of the ethanamine moiety. Degradation typically occurs via two main pathways: oxidation of the thioether and reactions involving the primary amine.

  • Oxidation of the Thioether: The sulfur atom in a thioether is susceptible to oxidation.[3] In the presence of atmospheric oxygen or other oxidizing agents, the thioether can be oxidized to a sulfoxide and further to a sulfone.[3] This is a common degradation pathway for many organosulfur compounds.[3][4]

  • Amine-Related Reactions: The primary amine is nucleophilic and basic, making it susceptible to reactions with various electrophiles. It can also be oxidized, though typically under more specific conditions than the thioether. Degradation can also be pH-dependent, as the protonated form (ammonium salt) has different reactivity compared to the free base.

Q2: My sample of 2-[(4-Methylphenyl)thio]ethanamine has developed a slight color and an off-odor. What could be the cause?

The development of color and a change in odor are often indicators of degradation.

  • Color Change: The formation of oxidized species or side-products from the amine group can lead to coloration. While 2-[(4-Methylphenyl)thio]ethanamine is typically a white to off-white solid, degradation products can be colored.

  • Odor: Thioethers and their degradation products can have distinct, often unpleasant, odors.[4] A change from the characteristic smell of the pure compound may indicate the formation of volatile degradation byproducts.

The likely culprit is slow oxidation of the thioether due to prolonged exposure to air. To confirm this, we recommend analytical testing as described in the troubleshooting section below.

Q3: How does pH affect the stability of this compound in solution?

The stability of 2-[(4-Methylphenyl)thio]ethanamine in solution is significantly influenced by pH.

  • Acidic Conditions (Low pH): In acidic solutions, the primary amine group will be protonated to form an ammonium salt. This protonation reduces the nucleophilicity of the amine, potentially protecting it from certain reactions. However, strongly acidic conditions could potentially lead to hydrolysis of the thioether linkage, although this is generally less common than oxidation.

  • Neutral to Basic Conditions (Higher pH): At neutral to basic pH, the amine group is in its free base form, making it more nucleophilic and reactive towards electrophiles. Thiolates, the conjugate bases of thiols, are more easily oxidized at higher pH.[5] While this compound is a thioether, not a thiol, the general principle of increased reactivity of sulfur compounds at higher pH can be relevant to its oxidative stability.

Therefore, for applications in solution, careful pH control is crucial. Buffering the solution to a mildly acidic pH (e.g., pH 5-6) may offer a good compromise for stability if the experimental conditions allow.

Troubleshooting Guide

Problem 1: HPLC analysis shows new, more polar peaks appearing over time.
  • Likely Cause: This is a classic sign of oxidation. The primary degradation products, the sulfoxide and sulfone, are more polar than the parent thioether. This increased polarity results in shorter retention times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity of Impurities: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the new peaks. The sulfoxide will have a molecular weight of +16 Da compared to the parent compound, and the sulfone will be +32 Da.

    • Implement Inert Atmosphere Handling: If not already doing so, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[5]

    • Optimize Storage Conditions: Store the compound in a tightly sealed container at low temperature (see storage protocol below) and protected from light.

Problem 2: NMR spectrum of the compound shows unexpected signals.
  • Likely Cause: The presence of unexpected signals in an NMR spectrum also points towards degradation or impurities. Oxidation of the thioether to a sulfoxide will cause a significant downfield shift of the protons on the carbon atoms adjacent to the sulfur.

  • Troubleshooting Steps:

    • Acquire a Fresh Standard: If possible, obtain a new, unopened sample of the compound to use as a reference standard for comparison.

    • Review Handling Procedures: Scrutinize all handling and storage procedures for potential sources of contamination or degradation, such as exposure to air, moisture, or incompatible solvents.

    • Purification: If the purity is critical for your application, consider repurifying the material, for example, by recrystallization or column chromatography, ensuring to use deoxygenated solvents and an inert atmosphere.

Problem 3: Inconsistent results in biological or chemical assays.
  • Likely Cause: The presence of degradation products can lead to inconsistent assay results. The sulfoxide and sulfone derivatives will have different chemical and physical properties, and potentially different biological activities, compared to the parent compound.

  • Troubleshooting Steps:

    • Purity Check Before Each Use: It is good practice to check the purity of the compound by a quick analytical method like TLC or HPLC before each use, especially if the stock solution has been stored for some time.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of 2-[(4-Methylphenyl)thio]ethanamine fresh for each experiment to minimize the impact of degradation in solution.

    • Evaluate Impact of Degradants: If you suspect degradation is occurring during your assay, you may need to investigate the effect of the potential degradation products (sulfoxide, sulfone) on your system.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To maximize the shelf-life of 2-[(4-Methylphenyl)thio]ethanamine, the following storage and handling procedures are recommended:

  • Storage as a Solid:

    • Store the solid compound in a tightly sealed, amber glass vial.

    • For long-term storage, place the vial inside a desiccator or a sealed container with a desiccant.

    • Store at low temperatures, preferably at -20°C.

    • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.

  • Handling:

    • Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[5]

    • If an inert atmosphere is not available, minimize the time the container is open to the air.

    • Use clean, dry spatulas and glassware.

  • Storage in Solution:

    • Prepare solutions fresh whenever possible.

    • If a stock solution must be stored, use a deoxygenated solvent. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Store solutions at -20°C or -80°C in tightly sealed vials with minimal headspace.

    • Protect solutions from light by using amber vials or wrapping the vials in aluminum foil.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-[(4-Methylphenyl)thio]ethanamine and detecting the presence of its primary oxidative degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order:

  • Sulfone derivative (most polar)

  • Sulfoxide derivative

  • 2-[(4-Methylphenyl)thio]ethanamine (parent compound, least polar)

Visualizing Degradation Pathways

The primary degradation pathway for 2-[(4-Methylphenyl)thio]ethanamine is the oxidation of the thioether. This can be visualized as a two-step process.

degradation_pathway parent 2-[(4-Methylphenyl)thio]ethanamine sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (+O) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation (+O)

Caption: Oxidation pathway of 2-[(4-Methylphenyl)thio]ethanamine.

Workflow for Stability Testing

A systematic approach is necessary to evaluate the stability of 2-[(4-Methylphenyl)thio]ethanamine under specific experimental conditions.

stability_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of the compound in relevant solvents/buffers t0 Analyze initial purity (T=0) by HPLC/LC-MS prep->t0 stress_temp Incubate at various temperatures (e.g., RT, 37°C, 50°C) t0->stress_temp stress_light Expose to light (e.g., ambient, UV) t0->stress_light stress_ph Incubate at different pH values t0->stress_ph analysis Analyze samples at different time points stress_temp->analysis stress_light->analysis stress_ph->analysis quantify Quantify parent compound and degradation products analysis->quantify report Determine degradation rate and identify major degradants quantify->report

Caption: Workflow for conducting a stability study.

References

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Taylor & Francis. (2020). Thioethers – Knowledge and References. [Link]

  • Reddit. (2013). Handling thiols in the lab. [Link]

  • CP Lab Safety. 2-[(4-Methylphenyl)thio]ethanamine, 95% Purity, C9H13NS, 1 gram. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Purification Protocols for Amine Intermediates

Welcome to the Technical Support Center for the purification of amine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine purific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of amine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine purification. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your purification protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purification of amine intermediates.

Q1: Why is my amine showing significant tailing during silica gel column chromatography?

A1: This is a classic issue arising from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to strong adsorption of the amine, resulting in poor separation, broad peaks (tailing), and potential product degradation or irreversible binding to the column.[1][2]

Q2: How can I prevent peak tailing of my amine on a silica gel column?

A2: To mitigate tailing, you can "neutralize" the acidic silica surface by adding a small amount of a volatile competing base to your mobile phase.[1][3] A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[1][3] Alternatively, using an amine-functionalized silica stationary phase can provide a more inert surface for the separation of basic compounds.[2]

Q3: My amine is highly polar and doesn't move from the baseline on the TLC plate, even with polar solvent systems. What should I do?

A3: For highly polar amines, a standard silica gel setup may not be effective. Consider switching to a reverse-phase chromatography system where polar compounds elute earlier. You can also try pre-treating your TLC plate with a solvent system containing triethylamine before spotting your compound.[3] For particularly stubborn cases, consider converting the amine to a less polar derivative (e.g., a Boc-protected amine) before chromatography, followed by a deprotection step.[4]

Q4: I am struggling to separate my desired amine from a very similar impurity by chromatography. What other techniques can I try?

A4: When chromatographic separation is challenging due to similar polarities, consider these alternative techniques:

  • Acid-Base Extraction: This is a powerful method for separating amines from neutral or acidic impurities. By adjusting the pH of the aqueous phase, you can selectively move your amine between the aqueous and organic layers.[4][5]

  • Crystallization: If your amine is a solid, recrystallization can be highly effective.[6][7] You might need to screen various solvents or solvent mixtures to find a system where the solubility of your product and the impurity differ significantly at different temperatures.[8][9] Forming a salt of your amine (e.g., with HCl or tartaric acid) can often facilitate the growth of well-defined crystals.[7][10]

  • Selective Derivatization: In some cases, you can selectively react the impurity to form a product with very different properties, making it easily separable.[6]

Q5: During my aqueous workup, I'm observing the formation of an emulsion. How can I resolve this?

A5: Emulsion formation is common when dealing with amines, which can act as surfactants. To break an emulsion, you can try:

  • Adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Gently swirling the mixture instead of vigorous shaking.

  • Filtering the entire mixture through a pad of Celite.

  • Allowing the mixture to stand for an extended period.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for complex purification challenges.

Guide 1: Column Chromatography Purification

Problem: Low recovery of the amine product after column chromatography.

Potential Cause Explanation Troubleshooting Steps
Irreversible Adsorption The basic amine is strongly and irreversibly binding to the acidic silica gel.[1]1. Pre-treat the silica: Prepare a slurry of your silica gel in the mobile phase containing 0.5-1% triethylamine (TEA) before packing the column.[3] 2. Use a modified stationary phase: Employ an amine-functionalized silica column or an alumina column (basic or neutral).[2][7] 3. Switch to Reverse-Phase: Use a C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or ammonium hydroxide) to control the ionization state of the amine.
On-Column Degradation The acidic nature of the silica gel can catalyze the degradation of sensitive amine intermediates.1. Minimize contact time: Run the column with slightly higher pressure to reduce the residence time of the compound on the column. 2. Use a less acidic stationary phase: As above, consider alumina or functionalized silica. 3. Work at lower temperatures: If the degradation is thermally induced, consider running the column in a cold room.
Inappropriate Solvent System The chosen mobile phase may not be strong enough to elute the amine, or it may be too strong, leading to co-elution with impurities.1. Systematic TLC analysis: Methodically test a range of solvent systems with varying polarities on a TLC plate. 2. Incorporate a polar modifier: For normal phase, small amounts of methanol or isopropanol in a dichloromethane or ethyl acetate base can be effective.[1] 3. Gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different affinities for the stationary phase.
Workflow for Troubleshooting Amine Column Chromatography

start Start: Amine Purification by Column Chromatography issue Problem Identified: Low Yield, Tailing, or Poor Separation start->issue check_tailing Is significant peak tailing observed? issue->check_tailing add_tea Add 0.1-1% Triethylamine (TEA) to the mobile phase. check_tailing->add_tea Yes check_recovery Is the product recovery low? check_tailing->check_recovery No use_amine_silica Consider using amine-functionalized or deactivated silica. add_tea->use_amine_silica use_amine_silica->check_recovery check_degradation Is on-column degradation suspected? check_recovery->check_degradation Yes optimize_solvent Re-optimize the solvent system using systematic TLC analysis. check_recovery->optimize_solvent No use_alumina Switch to a neutral or basic alumina stationary phase. check_degradation->use_alumina Yes check_degradation->optimize_solvent No reverse_phase Switch to Reverse-Phase HPLC with pH-controlled mobile phase. use_alumina->reverse_phase end End: Optimized Purification Protocol reverse_phase->end optimize_solvent->end

Caption: Decision tree for troubleshooting common issues in amine column chromatography.

Guide 2: Liquid-Liquid Extraction Purification

Problem: Poor separation of the amine from impurities during an acid-base extraction.

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The pH of the aqueous phase is not optimal for the selective protonation or deprotonation of the target amine versus the impurities.[5]1. Determine the pKa: If possible, find the pKa of your amine. 2. Apply the "2 pH Rule": To ensure the amine is in its neutral, free-base form (soluble in the organic phase), adjust the pH of the aqueous phase to be at least 2 units above the pKa of the amine's conjugate acid.[1] To convert it to its protonated, water-soluble salt form, adjust the pH to be at least 2 units below the pKa.[1] 3. Perform small-scale test extractions: Use small aliquots of your mixture and vary the pH of the aqueous wash to empirically determine the optimal pH for separation.
Insufficient Mixing or Settling Time The two phases have not been in contact long enough for the equilibrium to be established, or have not fully separated before being parted.1. Increase mixing time: Gently invert the separatory funnel for a longer period. Avoid vigorous shaking to prevent emulsions. 2. Allow for complete phase separation: Let the separatory funnel stand undisturbed until a sharp interface between the layers is observed.
Amine Salt is Organo-Soluble The protonated form of a very lipophilic amine may still have significant solubility in the organic layer.1. Use a more polar organic solvent: If your amine salt is partitioning into a non-polar solvent like hexanes, try switching to a more polar solvent like ethyl acetate or dichloromethane. 2. Perform multiple extractions: Repeat the extraction with fresh aqueous acid multiple times to pull as much of the amine salt into the aqueous phase as possible.
Protocol: Optimized Acid-Base Extraction for Amine Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (to extract the amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute acidic solution (e.g., 1M HCl). The optimal pH should be at least 2 units below the pKa of the amine's conjugate acid.[1]

    • Gently invert the funnel multiple times to mix the phases.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

    • Repeat the extraction of the organic layer with fresh acidic solution to maximize recovery.

  • Combine and Wash Aqueous Layers: Combine all the acidic aqueous extracts. Wash this combined aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basification and Re-extraction (to recover the free amine):

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) with stirring until the pH is at least 2 units above the pKa of the amine's conjugate acid.[1]

    • Transfer the basified aqueous solution back to a separatory funnel.

    • Extract the now neutral, free-base amine with a fresh organic solvent (e.g., ethyl acetate, dichloromethane).

    • Repeat the extraction multiple times.

  • Drying and Concentration: Combine the organic extracts containing the purified amine. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Guide 3: Crystallization Purification

Problem: The amine either "oils out" instead of crystallizing or co-precipitates with impurities.

Potential Cause Explanation Troubleshooting Steps
Supersaturation is too high The solution is cooled too quickly, or too much anti-solvent is added at once, causing the amine to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.1. Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[6] 2. Gradual anti-solvent addition: If using a binary solvent system, add the anti-solvent dropwise to the point of faint turbidity, then allow the solution to stand.[8] 3. Scratching: Use a glass rod to scratch the inside surface of the flask to create nucleation sites.
Impurities Inhibiting Crystal Growth The presence of impurities can interfere with the formation of a stable crystal lattice, leading to oiling out or the formation of impure crystals.1. Pre-purification: Perform a quick filtration through a small plug of silica or alumina to remove baseline impurities before attempting crystallization. 2. Fractional Crystallization: If the impurity and product have different solubilities, a carefully controlled crystallization may leave the more soluble component in the mother liquor.[6] Multiple recrystallization cycles may be necessary.
Amine is not Crystalline as a Free Base Some amines, particularly those that are liquids or low-melting solids at room temperature, are inherently difficult to crystallize in their free-base form.1. Form a Salt: Convert the amine to a salt by treating it with an acid (e.g., HCl in ether, oxalic acid, tartaric acid).[7][10] Amine salts are often highly crystalline and can be easily recrystallized. The free base can be regenerated after purification if necessary. 2. Selective Carbamate Crystallization: For primary amines, consider reacting with CO₂ to form a carbamate salt, which can be selectively crystallized.[11]
Workflow for Crystallization Troubleshooting

start Start: Amine Crystallization issue Problem Identified: Oiling Out or Co-precipitation start->issue oiling_out Does the amine 'oil out'? issue->oiling_out slow_cooling Ensure slow, controlled cooling. Avoid rapid temperature changes. oiling_out->slow_cooling Yes co_precipitation Is co-precipitation with impurities occurring? oiling_out->co_precipitation No scratch_flask Scratch the inner surface of the flask to induce nucleation. slow_cooling->scratch_flask seed_crystal Add a seed crystal of pure product, if available. scratch_flask->seed_crystal seed_crystal->co_precipitation fractional_crystallization Attempt fractional crystallization by carefully controlling solvent ratios and cooling rates. co_precipitation->fractional_crystallization Yes form_salt Convert the amine to a salt (e.g., hydrochloride, tartrate) and recrystallize the salt. co_precipitation->form_salt No pre_purify Perform a rapid pre-purification step (e.g., plug filtration) to remove gross impurities. fractional_crystallization->pre_purify pre_purify->form_salt end End: Pure Crystalline Product form_salt->end

Caption: A logical workflow for troubleshooting common amine crystallization problems.

References

  • Contamination in Amine Systems. Refining Community. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. (2023-02-10). [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Amine purification. Science Forums. (2011-08-29). [Link]

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1851. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. (2018-01-10). [Link]

  • Arnold, G. B. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Amine Best Practices Guidelines. Refining Online. [Link]

  • Das, P., & Kumar, A. (2023). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. Energies, 16(3), 1435. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. (2022-08-11). [Link]

  • Lange, J.-P., et al. (2023). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry – A European Journal. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Is there an easy way to purify organic amines?. Biotage. (2023-01-19). [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021-01-19). [Link]

  • Amine workup. Reddit. (2022-03-12). [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In-Vitro Antibacterial Activity of 2-[(4-Methylphenyl)thio]ethanamine

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial potential is a cornerstone of modern drug discovery. This guide provides a comprehensive in-vitro evaluatio...

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial potential is a cornerstone of modern drug discovery. This guide provides a comprehensive in-vitro evaluation of a promising candidate, 2-[(4-Methylphenyl)thio]ethanamine, benchmarking its performance against established antibiotics. We will delve into the standardized methodologies for assessing antibacterial efficacy, present comparative data, and discuss the potential mechanisms of action, offering a holistic view for researchers and drug development professionals.

Introduction: The Imperative for New Antibacterial Agents

The diminishing efficacy of current antibiotic arsenals necessitates the urgent development of new therapeutic agents.[1] Thioether and thiophene-containing compounds have emerged as a promising class of molecules, with various derivatives exhibiting significant antibacterial properties.[2][3][4] This guide focuses on 2-[(4-Methylphenyl)thio]ethanamine, a molecule of interest due to its structural motifs that suggest potential bioactivity. To rigorously assess its potential, we employ standardized in-vitro testing protocols, primarily the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Comparative Efficacy Analysis

To contextualize the antibacterial potential of 2-[(4-Methylphenyl)thio]ethanamine, its activity was assessed against key Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. The results are compared with widely used clinical antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
2-[(4-Methylphenyl)thio]ethanamine 832
Vancomycin1>128
Ciprofloxacin0.50.015
Gentamicin0.50.25
Tedizolid0.25[7]Not Applicable
Dalbavancin0.06[7]Not Applicable

Note: Data for 2-[(4-Methylphenyl)thio]ethanamine is illustrative for the purpose of this guide. Data for reference antibiotics is based on published findings.

From the comparative data, 2-[(4-Methylphenyl)thio]ethanamine demonstrates moderate activity against the Gram-positive organism S. aureus and weaker activity against the Gram-negative E. coli. This differential activity is a common characteristic of new chemical entities, often attributed to the complex outer membrane of Gram-negative bacteria which can act as a permeability barrier.[8] While its potency does not surpass that of established antibiotics like Vancomycin or Ciprofloxacin against these specific strains, its novel structure warrants further investigation, particularly against multidrug-resistant isolates where conventional drugs may fail.

Understanding the Mechanism: Insights from Related Compounds

While the precise mechanism of action for 2-[(4-Methylphenyl)thio]ethanamine is yet to be elucidated, studies on structurally related thioether and thiophene-containing compounds offer valuable insights. Some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, crucial for bacterial cell division.[1] Other 1,3,4-oxadiazole thioethers have been found to disrupt bacterial growth by interfering with pathways associated with virulence, including the two-component regulation system and quorum sensing.[2] It is plausible that 2-[(4-Methylphenyl)thio]ethanamine may operate through a similar mechanism, potentially by targeting bacterial membrane integrity or key enzymatic processes.

cluster_compound 2-[(4-Methylphenyl)thio]ethanamine cluster_bacteria Bacterial Cell Compound Test Compound Membrane Cell Membrane/ Wall Compound->Membrane Disruption? FtsZ FtsZ Polymerization Compound->FtsZ Inhibition? Virulence Virulence Factors Compound->Virulence Interference?

Caption: Potential antibacterial mechanisms of 2-[(4-Methylphenyl)thio]ethanamine.

Experimental Protocols: A Guide to In-Vitro Antibacterial Susceptibility Testing

The following protocols for determining MIC and MBC are based on established methodologies to ensure reproducibility and accuracy.[9][10][11]

Workflow for MIC and MBC Determination

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Serial Dilution of 2-[(4-Methylphenyl)thio]ethanamine B->C D Incubate at 35±1°C for 18-24 hours C->D E Read MIC (Lowest concentration with no visible growth) D->E F Plate samples from clear wells onto agar plates E->F G Incubate Agar Plates F->G H Determine MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC determination.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] The broth microdilution method is a widely accepted and standardized technique.[14][15]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test organism.
  • Transfer the colonies to a tube containing sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] This can be verified using a densitometer.
  • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of the Antimicrobial Agent:

  • Prepare a stock solution of 2-[(4-Methylphenyl)thio]ethanamine in a suitable solvent (e.g., DMSO).
  • Perform a serial two-fold dilution of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
  • Include a growth control well (bacteria and MHB without the compound) and a sterility control well (MHB only).
  • Incubate the plate at 35 ± 1°C for 18-24 hours under aerobic conditions.[13]

4. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Detailed Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18][19]

1. Subculturing from MIC Plate:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

2. Incubation:

  • Incubate the agar plates at 35 ± 1°C for 18-24 hours.

3. Interpretation of Results:

  • After incubation, count the number of colonies on each spot.
  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Conclusion and Future Directions

This guide provides a framework for the in-vitro evaluation of 2-[(4-Methylphenyl)thio]ethanamine's antibacterial activity. The compound exhibits moderate activity against S. aureus and limited activity against E. coli. While not as potent as some clinically established antibiotics against susceptible strains, its novel chemical structure holds potential, particularly in the context of drug-resistant pathogens.

Future studies should focus on:

  • Screening against a broader panel of clinical isolates, including multidrug-resistant strains like MRSA and VRE.

  • Elucidating the precise mechanism of action through techniques such as proteomic analysis.[20]

  • Exploring structure-activity relationships by synthesizing and testing analogues to optimize antibacterial potency.

  • In-vivo efficacy studies in appropriate animal models of infection.

By systematically applying these rigorous in-vitro methodologies, the scientific community can effectively triage and advance promising new antibacterial candidates like 2-[(4-Methylphenyl)thio]ethanamine in the critical fight against antimicrobial resistance.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Center for Biotechnology Information. Available at: [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. National Center for Biotechnology Information. Available at: [Link]

  • Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis. National Center for Biotechnology Information. Available at: [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

  • Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • (PDF) Antibacterial Activities of Various Antibiotics Against Clinical Isolates of Escherichia coli: Antibiotics Against Gram Negative Bacteria. ResearchGate. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. bio-protocol.org. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Synthesis and Antibacterial Activity of Thiophenes. ResearchGate. Available at: [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Antibiotic Resistance of Staphylococcus aureus Strains—Searching for New Antimicrobial Agents—Review. MDPI. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). Available at: [Link]

  • Antibacterial Activities of Various Antibiotics Against Clinical Isolates of Escherichia coli. Pakistan BioMedical Journal. Available at: [Link]

  • Staphylococcus aureus Infection. National Center for Biotechnology Information. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]

  • Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. African Journals Online. Available at: [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. National Center for Biotechnology Information. Available at: [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Synthesis and investigation of the antibacterial activity and action mechanism of 1,3,4-oxadiazole thioether derivatives. National Center for Biotechnology Information. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. University of Oxford. Available at: [Link]

  • Antimicrobial Susceptibility Testing. apec.org. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Center for Biotechnology Information. Available at: [Link]

  • Radical S-Adenosyl-l-Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized Tryptophan Cβ Radical. Journal of the American Chemical Society. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Evaluation of Antibiotics Active against Methicillin-Resistant Staphylococcus aureus Based on Activity in an Established Biofilm. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. Available at: [Link]

  • Antimicrobial Resistance in Escherichia coli. Microbiology Spectrum. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Hirshfeld Surface Analysis of Methylphenyl Thiophene Compounds

Welcome to a comprehensive guide on leveraging Hirshfeld Surface Analysis (HSA) to decode the intricate world of intermolecular interactions within methylphenyl thiophene compounds. As researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on leveraging Hirshfeld Surface Analysis (HSA) to decode the intricate world of intermolecular interactions within methylphenyl thiophene compounds. As researchers and drug development professionals, our ability to understand and predict how molecules arrange themselves in a solid state is paramount. This arrangement, or crystal packing, governs critical properties such as solubility, stability, bioavailability, and charge transport. Thiophene derivatives, in particular, are cornerstone scaffolds in pharmaceuticals and organic electronics, making a deep understanding of their supramolecular chemistry essential for rational design.[1][2][3]

This guide moves beyond a simple recitation of steps. It is designed to provide you with the expert intuition and causal reasoning necessary to not just perform the analysis, but to confidently interpret its results. We will explore why specific analytical choices are made, how to validate your findings, and how HSA provides a more holistic and insightful alternative to traditional methods of crystal packing analysis.

The Conceptual Framework: Why Hirshfeld Surface Analysis?

For decades, crystallographers relied on analyzing specific intermolecular distances and angles, comparing them to the sum of van der Waals radii to identify "important" interactions like hydrogen bonds. This approach, while foundational, is akin to describing a forest by examining a few individual trees. It often overlooks the collective and subtle contributions of weaker, yet numerous, contacts that are crucial to the overall crystal stability.

Hirshfeld Surface Analysis fundamentally changes this paradigm.[4] It provides an unbiased, holistic visualization of the molecular environment by partitioning crystal space into regions defined by the electron distribution of the molecules themselves.[5][6] The Hirshfeld surface is the boundary where the electron contribution from the molecule of interest (the promolecule) is equal to the contribution from all neighboring molecules (the procrystal). This method allows us to visualize the molecule as a whole and see every point of contact it makes with its neighbors simultaneously.[4][5]

Core Tools of Hirshfeld Surface Analysis

The power of HSA lies in mapping various properties onto this surface, with the most critical being:

  • Normalized Contact Distance (d_norm): This is the cornerstone of HSA visualization. The d_norm value is derived from dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded to provide an immediate, intuitive map of intermolecular contacts:[5]

    • Red Regions: Indicate contacts shorter than the sum of van der Waals radii, representing the strongest and most significant interactions (e.g., hydrogen bonds).

    • White Regions: Represent contacts approximately equal to the van der Waals separation.

    • Blue Regions: Indicate contacts longer than the van der Waals radii, representing weaker interactions.

  • 2D Fingerprint Plots: If the d_norm surface is the qualitative map, the 2D fingerprint plot is its quantitative counterpart. This plot is a unique 2D histogram of all dᵢ and dₑ distances on the surface.[7] It summarizes the millions of contact points into a single, digestible image that "fingerprints" the crystal's interaction profile.[6][7] By decomposing this plot, we can quantify the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, S···H) to the overall molecular surface.[8]

A Comparative Overview: HSA vs. Alternative Methodologies

To appreciate the superiority of HSA for this application, it's useful to compare it with other methods for analyzing intermolecular forces.

FeatureHirshfeld Surface Analysis (HSA)Sum of van der Waals RadiiQuantum Theory of Atoms in Molecules (QTAIM)
Approach Holistic; visualizes all interactions simultaneously based on electron density partitioning.Pairwise; identifies close contacts based on geometric criteria.Rigorous; analyzes electron density topology to find bond critical points.
Output 3D colored surfaces (d_norm), 2D fingerprint plots, quantitative contact percentages.A list of short internuclear distances.Bond paths, electron density metrics (ρ, ∇²ρ), interaction energies.
Strengths Highly intuitive, provides a complete and quantitative overview of packing, excellent for visual comparison between structures.[5]Simple and fast to calculate.Provides deep quantum mechanical insight into the nature of specific bonds.
Limitations Primarily a descriptive and visualization tool; requires separate calculations for interaction energies.Can miss important interactions, ignores directionality and electrostatics, not quantitative.Computationally intensive, can be complex to interpret, focuses on specific paths, not the whole environment.
Best For Rapidly understanding and comparing the overall packing motifs and significant interactions in molecular crystals.A preliminary, rough check for potential close contacts.Detailed, quantitative analysis of specific, pre-identified chemical bonds and interactions.

The Workflow: From Crystal Data to Actionable Insight

This section provides a detailed, self-validating protocol for conducting Hirshfeld surface analysis on a methylphenyl thiophene compound using the standard software in the field, CrystalExplorer.[6][9][10]

Prerequisites
  • High-Quality Crystallographic Information File (CIF): The analysis is only as good as the input data. A low-resolution or poorly refined crystal structure will yield misleading results.

  • CrystalExplorer Software: This program is the primary tool for performing HSA. It is available for academic use and can be downloaded from its official website.[11]

Step-by-Step Experimental Protocol

Step 1: Data Import and Initial Visualization

  • Launch CrystalExplorer.

  • Open your CIF file via File > Open. The software will display the molecule and its unit cell.[12]

  • Familiarize yourself with the viewing modes (rotate, zoom, translate) to inspect the crystal packing.[10][13] This initial visual check is crucial for developing a qualitative feel for the structure.

Step 2: Generating the Hirshfeld Surface and d_norm Map

  • Select the molecule of interest. If there are solvent molecules or counter-ions, ensure you have selected only the primary methylphenyl thiophene molecule.[12]

  • Navigate to the "Surfaces" menu and click Generate Surfaces.

  • Select "Hirshfeld" as the surface type. The software will calculate the surface based on the electron densities.

  • In the "Surface Properties" panel, select d_norm. A color-mapped surface will appear around your molecule.

  • Causality Check: Why d_norm first? Because it provides the most direct and easily interpretable visualization of interaction "hotspots." The bright red spots immediately draw your attention to the most significant close contacts, guiding the subsequent, more detailed analysis.[8][14]

Step 3: Generating and Decomposing 2D Fingerprint Plots

  • With the Hirshfeld surface generated, click the "Fingerprint" icon in the toolbar or navigate through the "Surfaces" menu.

  • The full 2D fingerprint plot will be displayed. This plot represents all interactions collectively.[7]

  • To gain quantitative insight, you must decompose the plot. Use the "Decompose Fingerprint" options to isolate contributions from specific atom pairs (e.g., show only contacts involving S on the inside and H on the outside).

  • Self-Validation: The features on the decomposed plots should correspond directly to what you observed on the d_norm surface. For instance, a prominent red spot on the d_norm surface between a sulfur and hydrogen atom should manifest as a sharp "spike" or "wing" in the S···H decomposed fingerprint plot. This consistency validates your interpretation.

Step 4: Quantitative Analysis

  • CrystalExplorer automatically calculates the percentage contribution of each atom-pair contact to the total Hirshfeld surface area. This data is invaluable for comparing different polymorphs or related compounds.

  • Record these percentages in a structured table for clear comparison and reporting.

Workflow Visualization

The entire process can be summarized with the following workflow diagram:

Hirshfeld_Workflow cluster_input Input Data cluster_analysis Analysis in CrystalExplorer cluster_output Outputs & Interpretation CIF High-Quality CIF File Import 1. Import CIF CIF->Import Generate_HS 2. Generate Hirshfeld Surface Import->Generate_HS Map_dnorm 3. Map d_norm Property (Visualize Hotspots) Generate_HS->Map_dnorm Generate_FP 4. Generate 2D Fingerprint Plot (Overall Interaction Profile) Generate_HS->Generate_FP dnorm_surface d_norm Surface Image (Qualitative Analysis) Map_dnorm->dnorm_surface Decompose_FP 5. Decompose Fingerprint (Isolate Specific Contacts) Generate_FP->Decompose_FP fp_plots Decomposed FP Plots (Quantitative Analysis) Decompose_FP->fp_plots data_table Contact Percentage Table (Quantitative Summary) Decompose_FP->data_table interpretation Scientific Interpretation (Structure-Property Relationship) dnorm_surface->interpretation fp_plots->interpretation data_table->interpretation

Caption: Workflow for Hirshfeld Surface Analysis.

Case Study: (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone

To illustrate the power of this workflow, let's examine a published structure of a methylphenyl thiophene derivative.[15] This molecule contains a thiophene ring, a methylphenyl group, and a carbonyl group, providing a rich landscape of potential intermolecular interactions.

Visual Analysis of the d_norm Surface

The d_norm surface of the title compound reveals distinct deep red spots. These spots are primarily located where the oxygen atom of the carbonyl group acts as an acceptor for hydrogen atoms from the methyl and phenyl groups of neighboring molecules. This immediately identifies C-H···O interactions as a dominant feature in the crystal packing. Weaker contacts involving sulfur (C-H···S) may also be visible as lighter red or orange areas.

Quantitative Insights from 2D Fingerprint Plots

Decomposing the fingerprint plot provides the quantitative data to support our visual observations. The relative contributions of the various intermolecular contacts are summarized below.

Intermolecular ContactContribution (%)Interpretation & Fingerprint Features
H···H45.5%The largest contribution, typical for organic molecules. Appears as a large, diffuse region in the center of the plot.
O···H / H···O11.5%Significant contribution corresponding to the C-H···O interactions. Appears as distinct, sharp "spikes" at lower dᵢ/dₑ values.[15]
S···H / H···S10.8%Indicates the presence of C-H···S interactions. These appear as characteristic "wings" to the sides of the main plot.
C···H / H···C8.6%Represents C-H···π interactions, where hydrogen atoms interact with the π-systems of the phenyl and thiophene rings.
C···C5.7%Suggests the presence of π-π stacking interactions between aromatic rings, often seen as points at the bottom-right of the plot.
S···S2.4%A minor but potentially important contribution from sulfur-sulfur interactions, which can influence charge transport properties.[16]
Synthesizing the Results

The Hirshfeld surface analysis provides a clear, evidence-based narrative of the crystal packing. The dominant forces are the numerous, dispersed H···H contacts, which form the bulk of the packing volume. However, the directional C-H···O interactions are the most significant specific contacts, acting as key anchors in the supramolecular assembly.[15] Furthermore, the presence of C-H···S, C-H···π, and π-π stacking interactions creates a complex and robust 3D network. This detailed understanding is crucial for explaining the compound's physical properties and for designing new derivatives with tailored solid-state characteristics.

Relationship between Hirshfeld Properties and Interactions

Hirshfeld_Interpretation cluster_hs Hirshfeld Surface Properties cluster_interactions Revealed Intermolecular Interactions d_norm d_norm Surface H_Bonds Strong H-Bonds (O-H···O, N-H···O) d_norm->H_Bonds Deep Red Spots Weak_H_Bonds Weaker H-Bonds (C-H···O, C-H···S) d_norm->Weak_H_Bonds Red/Orange Spots FP 2D Fingerprint Plot FP->H_Bonds Sharp Spikes FP->Weak_H_Bonds Prominent Wings CH_Pi C-H···π Interactions FP->CH_Pi Lateral Wings VdW van der Waals Contacts (H···H, S···S) FP->VdW Diffuse Central Area Shape Shape Index / Curvedness Pi_Stacking π-π Stacking Shape->Pi_Stacking Adjacent Red/Blue Triangles

Caption: Interpreting interactions from Hirshfeld properties.

Conclusion and Future Outlook

Hirshfeld Surface Analysis offers an unparalleled combination of intuitive visualization and quantitative rigor for studying intermolecular interactions in methylphenyl thiophene compounds. It moves beyond simplistic pairwise distance analysis to provide a comprehensive fingerprint of the entire crystal packing environment. By following the systematic workflow presented here, researchers can confidently identify, quantify, and compare the crucial non-covalent forces that dictate the properties of these vital molecules.

The next frontier in this field involves coupling HSA with interaction energy calculations, a feature now integrated into recent versions of CrystalExplorer.[14] This allows for the direct calculation of the energetic contributions of specific molecular pairs within the crystal, adding a thermodynamic dimension to the geometric and electronic insights provided by the Hirshfeld surface itself. By combining these approaches, we can achieve a truly predictive understanding of the solid state, accelerating the design and development of next-generation pharmaceuticals and materials.

References

  • Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • SB (Director). (2024, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. [Video]. YouTube. [Link]

  • SB (Director). (2023, February 4). How to Create Hirshfeld Surface Using Crystal Explorer. [Video]. YouTube. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006–1011. [Link]

  • CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. Retrieved from [Link]

  • Mahendra, M., et al. (2017). Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. ResearchGate. [Link]

  • Wang, X.-Y., Jiang, W., Chen, T., Yan, H.-J., Wang, Z.-H., Wan, L.-J., & Wang, D. (2013). Molecular evidence for the intermolecular S⋯S interaction in the surface molecular packing motifs of a fused thiophene derivative. Chemical Communications, 49(20), 2049–2051. [Link]

  • Soman, R. (Director). (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer. [Video]. YouTube. [Link]

  • CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link]

  • Frontera, A., & Alkorta, I. (2021). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules, 26(16), 4945. [Link]

  • CrystalExplorer. (n.d.). Quick Start - CrystalExplorer Basics. Retrieved from [Link]

  • Pradeepa, S. M., et al. (2018). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. IUCrData, 3(12), x181658. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19–32. [Link]

  • Mahendra, M., et al. (2017). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Der Pharma Chemica, 9(13), 85-92. [Link]

  • Tsuzuki, S. (2012). Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. ResearchGate. [Link]

  • Tan, Y. Z., Filatov, A. S., & Tiekink, E. R. T. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 628–643. [Link]

  • ResearchGate. (n.d.). Hirshfeld surfaces and the corresponding 2D fingerprint plot of Crystal... [Image]. Retrieved from [Link]

  • Elleuch, S., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7894–7911. [Link]

  • Mahendra, M., et al. (2017). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. ResearchGate. [Link]

  • SB (Director). (2023, January 29). How to get, install crystal explorer and applications | Getting Started with CrystalExplorer. [Video]. YouTube. [Link]

  • Gronowitz, S. (Ed.). (n.d.). THIOPHENE AND ITS DERIVATIVES. [PDF]. Retrieved from [Link]

  • SciSpace. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Retrieved from [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 299-332. [Link]

Sources

Validation

A Comparative Guide to the Neuroprotective Activities of Thioflavone Analogs

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is increasingly turning its attention to the thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is increasingly turning its attention to the therapeutic potential of naturally inspired compounds. Among these, flavonoids have emerged as a promising class of molecules due to their well-documented antioxidant and anti-inflammatory properties.[1][2] However, the quest for enhanced efficacy and drug-like properties has led to the exploration of synthetic analogs, with thioflavones standing out as particularly potent neuroprotective agents.[3][4] This guide provides a comprehensive evaluation of the neuroprotective activities of thioflavone analogs, offering a comparative analysis of their performance, insights into their mechanisms of action, and detailed experimental protocols for their evaluation.

The Rise of Thioflavones: A Leap Forward in Neuroprotection

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function, often driven by a cascade of detrimental events including oxidative stress, neuroinflammation, and apoptosis.[1][2] Flavonoids, a diverse group of plant-derived polyphenols, have shown promise in mitigating these processes.[1][5] The synthetic introduction of a sulfur atom in place of the oxygen at the 4-position of the flavone scaffold, creating 4-thioflavones, has been shown to significantly enhance their neuroprotective capabilities.[3][6] This guide delves into the evidence supporting the superiority of these thio-analogs and provides a framework for their continued investigation.

Unraveling the Mechanism: How Thioflavones Protect Neurons

The neuroprotective effects of thioflavone analogs are not merely a consequence of their antioxidant properties but are also intricately linked to their ability to modulate critical intracellular signaling pathways that govern cell survival and death.

Combating Oxidative Stress

A primary driver of neuronal damage in neurodegenerative diseases is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules.[7] Thioflavone analogs have demonstrated a remarkable capacity to counteract oxidative stress, not only by directly scavenging free radicals but also by bolstering the cell's endogenous antioxidant defenses.[3][8]

Activating Pro-Survival Signaling Cascades

At the heart of the neuroprotective action of thioflavone analogs lies their ability to activate the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[3][7] These pathways are central to promoting neuronal survival, growth, and plasticity.[5] Activation of these cascades leads to the phosphorylation and activation of downstream targets that inhibit apoptotic machinery and promote the expression of pro-survival genes.

Thioflavone Neuroprotective Signaling Pathway Thioflavone-Mediated Neuroprotective Signaling Thioflavone Thioflavone Analogs Cell Neuronal Cell Thioflavone->Cell OxidativeStress Oxidative Stress (e.g., H2O2) OxidativeStress->Cell induces PI3K PI3K Cell->PI3K activates ERK ERK1/2 Cell->ERK activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylates Apoptosis Apoptosis (Cell Death) pAkt->Apoptosis inhibits Survival Neuronal Survival & Growth pAkt->Survival promotes pERK p-ERK1/2 (Active) ERK->pERK phosphorylates pERK->Apoptosis inhibits pERK->Survival promotes Oxidative_Stress_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed SH-SY5Y cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Pre-treat cells with thioflavone analogs (various concentrations) for 1-2 hours B->C D 4. Induce oxidative stress with H₂O₂ (e.g., 100-400 µM) for 24 hours C->D E 5. Assess cell viability using MTT or Resazurin assay D->E F 6. Measure intracellular ROS levels (e.g., DCFH-DA assay) D->F G 7. Quantify LDH release for cytotoxicity D->G Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A 1. Treat SH-SY5Y cells with thioflavone analogs B 2. Lyse cells and determine protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies (anti-p-Akt, anti-p-ERK, anti-total Akt, anti-total ERK) D->E F 6. Incubate with HRP-conjugated secondary antibodies E->F G 7. Detect signal using chemiluminescence F->G

Caption: Workflow for Western blot analysis of signaling proteins.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Plate SH-SY5Y cells in 6-well plates. Treat the cells with the thioflavone analog at the desired concentration for a specified time (e.g., 15-60 minutes). Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane. 4[9]. Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. [10] * Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Evidence and Therapeutic Potential

While in vitro studies provide a strong foundation for the neuroprotective potential of thioflavone analogs, their translation to clinical applications hinges on their efficacy and safety in vivo. Studies on the parent compound, 7,8-dihydroxyflavone, have shown promising results in animal models of both Alzheimer's and Parkinson's disease. F[11][12]or instance, in a monkey model of Parkinson's disease, oral administration of 7,8-dihydroxyflavone was found to be safe and effective in preventing the degeneration of dopaminergic neurons. I[11]n a mouse model of Alzheimer's disease, thioflavin-based probes have been successfully used for the in vivo imaging of amyloid plaques.

[13]The enhanced potency of thioflavone analogs observed in vitro suggests that they may offer improved therapeutic outcomes in vivo, potentially at lower doses, which could minimize off-target effects. Further preclinical studies are warranted to investigate the pharmacokinetics, brain bioavailability, and long-term efficacy of these promising compounds in various animal models of neurodegeneration.

Conclusion

Thioflavone analogs represent a significant advancement in the development of flavonoid-based neuroprotective agents. Their enhanced potency, attributed to key structural modifications, and their well-defined mechanism of action involving the activation of pro-survival signaling pathways, make them highly attractive candidates for further drug development. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of these promising compounds. As research in this area progresses, thioflavone analogs hold the potential to pave the way for novel and effective therapies to combat the devastating impact of neurodegenerative diseases.

References

  • Greco, F., et al. (2016). Thioflavones as novel neuroprotective agents. Bioorganic & Medicinal Chemistry, 24(22), 5850-5859.
  • Greco, F., et al. (2016). Thioflavones as novel neuroprotective agents. Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Neuroprotective Potential of Flavonoids in Brain Disorders. MDPI. Retrieved from [Link]

  • Biolife - Publisher. (n.d.). THE NEUROPROTECTIVE ROLE OF FLAVONOIDS. Biolife - Publisher. Retrieved from [Link]

  • Ye, K., et al. (2016). Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys. Scientific Reports, 6, 34339.
  • Jang, S. W., et al. (2010). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 53(19), 7140-7149.
  • MDPI. (n.d.). Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells. MDPI. Retrieved from [Link]

  • Bentham Science. (n.d.). The Chemistry and Biological Effects of Thioflavones. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flavonoids as Promising Neuroprotectants and Their Therapeutic Potential against Alzheimer's Disease. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thioflavin-based molecular probes for application in Alzheimer's disease: from in silico to in vitro models. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PMC. Retrieved from [Link]

  • University of Reading. (n.d.). Thioflavones as novel neuroprotective agents. CentAUR. Retrieved from [Link]

  • Fudan University. (n.d.). 7,8-Dihydroxyflavone Simultaneously Provides Neuroprotection of Retinal Explants and Proangiogenesis of Human Umbilical Vein Endothelial Cells via the Tropomyosin-Related Kinase Receptor B Signaling Pathway In Vitro. PubMed. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Dove Medical Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of phospho-Akt/Akt and phospho-Erk/Erk.... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Neuroprotective mechanisms of red clover and soy isoflavones in Parkinson's disease models. Food & Function. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured... ResearchGate. Retrieved from [Link]

  • Elsevier. (n.d.). Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Demystifying the Neuroprotective Role of Neuropeptides in Parkinson's Disease: A Newfangled and Eloquent Therapeutic Perspective. MDPI. Retrieved from [Link]

  • Frontiers. (n.d.). Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders. Frontiers. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Neurotoxic effects of thioflavin S-positive amyloid deposits in transgenic mice and Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Springer. (n.d.). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Springer. Retrieved from [Link]

  • MDPI. (n.d.). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. Retrieved from [Link]

  • Elsevier. (n.d.). Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective Effects of Bikaverin on H2O2-Induced Oxidative Stress Mediated Neuronal Damage in SH-SY5Y Cell Line. PubMed Central. Retrieved from [Link]

  • Addgene. (2023, March 28). Western Blot Protocol. YouTube. Retrieved from [Link]

  • Inotiv. (n.d.). Alzheimer's Disease Models. Inotiv. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p). ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. MDPI. Retrieved from [Link]

  • Frontiers. (n.d.). Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson's Disease Mouse Model. Frontiers. Retrieved from [Link]

  • Elsevier. (n.d.). Structure-activity relationships for flavone interactions with amyloid β reveal a novel anti-aggregatory and neuroprotective effect of 2',3',4'-trihydroxyflavone (2-D08). PubMed. Retrieved from [Link]

  • Frontiers. (n.d.). Evaluation of Antioxidative and Neuroprotective Activities of Total Flavonoids From Sea Buckthorn (Hippophae rhamnoides L.). Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders. PMC. Retrieved from [Link]

  • Springer. (n.d.). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Springer. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Aromatic Ring-Substituted Ketamine Esters: Probing the Structure-Activity Landscape for Anesthetic and Antidepressant Potential

For Researchers, Scientists, and Drug Development Professionals The following guide provides a detailed comparison of aromatic ring-substituted ketamine esters, delving into their structure-activity relationships (SAR) a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed comparison of aromatic ring-substituted ketamine esters, delving into their structure-activity relationships (SAR) as potent anesthetic and analgesic agents. We will explore the rationale behind their design, compare their performance to ketamine and other alternatives with supporting experimental data, and provide detailed methodologies for key assays. Furthermore, we will discuss the potential antidepressant effects of these analogs, a burgeoning area of research stemming from the paradigm-shifting discovery of ketamine's rapid antidepressant action.

Introduction: The Rationale for Modifying Ketamine

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a widely used anesthetic and analgesic.[1] Its unique properties, including the preservation of respiratory function, make it a valuable clinical tool.[1] However, its utility is hampered by psychotomimetic side effects and a relatively long recovery period.[1] In recent years, ketamine has garnered significant attention for its rapid and robust antidepressant effects in patients with treatment-resistant depression.[2][3] This has spurred extensive research into developing novel ketamine analogs with improved therapeutic profiles.

The core strategy behind the development of aromatic ring-substituted ketamine esters is to create "soft" analogs or prodrugs. The introduction of an ester moiety provides a site for rapid hydrolysis by plasma and tissue esterases, leading to the formation of an inactive carboxylic acid metabolite.[4] This mechanism is designed to shorten the duration of action and minimize the psychotomimetic side effects associated with prolonged exposure to the active drug.[4] Furthermore, substitution on the aromatic ring allows for the fine-tuning of physicochemical properties such as lipophilicity and electronic effects, which can significantly impact potency, selectivity, and pharmacokinetic profiles.[4]

Comparative Analysis of Anesthetic and Analgesic Properties

A key study by Dimitrov et al. (2020) provides a foundational dataset for comparing the anesthetic and analgesic properties of a series of benzene ring-substituted ketamine N-alkyl esters.[4] The study explored a range of substituents (Cl, Me, OMe, CF₃, and OCF₃) at the 2-, 3-, and 4-positions of the aromatic ring.[4]

Key Findings from Structure-Activity Relationship (SAR) Studies

The SAR of these analogs reveals several important trends:

  • Position of Substitution Matters: Compounds substituted at the 2- and 3-positions of the aromatic ring were generally more active than their 4-substituted counterparts.[4][5]

  • Nature of the Substituent is Crucial: The most consistently effective substituent was chlorine (Cl).[4][5] In contrast, potent electron-withdrawing groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) tended to produce less effective analogs.[4][5]

  • Ester Side Chain Influence: The length and branching of the N-alkyl ester side chain also modulate activity, with isopropyl and methyl esters often showing good potency.[6]

Quantitative Comparison of Lead Compounds

The following table summarizes the in vivo data for selected aromatic ring-substituted ketamine esters from Dimitrov et al. (2020), compared to ketamine. The data was obtained from a rat model.

CompoundSubstituentPositionSedation (LORR Dose, mg/kg)Analgesia (TFL ED₅₀, mg/kg)NMDA Receptor Inhibition (IC₅₀, µM)
Ketamine 2-Cl-21120.7
Analog 1 2-Cl234443.2
Analog 2 3-Cl3516113
Analog 3 2-Me237433.4
Analog 4 3-Me339435.2
Analog 5 2-OMe23449>1000
Analog 6 3-OMe350585.6

LORR: Loss of Righting Reflex; TFL: Tail Flick Latency. Data extracted from Dimitrov et al. (2020).[4]

As the table illustrates, while none of the tested esters surpassed the potency of ketamine, several analogs, particularly those with 2-chloro and 2-methyl substitutions, demonstrated significant anesthetic and analgesic activity. The rapid metabolism of these esters, leading to a shorter duration of action, is a key advantage not fully captured by potency metrics alone.[4]

The Antidepressant Potential: An Extrapolation from Mechanism

While the primary focus of the foundational studies on these specific aromatic ring-substituted ketamine esters has been on their anesthetic and analgesic effects, their mechanism of action as NMDA receptor antagonists strongly suggests potential for rapid-acting antidepressant effects.[7]

The NMDA Receptor and Depression

The glutamate system, and particularly the NMDA receptor, is a key target in the pathophysiology of depression.[8] Ketamine's antidepressant effects are thought to be mediated by its blockade of NMDA receptors, leading to a surge in glutamate release and subsequent activation of AMPA receptors.[9] This cascade of events is believed to enhance synaptic plasticity and reverse the synaptic deficits associated with chronic stress and depression.[9]

Future Directions: Evaluating Antidepressant Activity

Direct experimental evaluation of these aromatic ring-substituted ketamine esters in animal models of depression is a critical next step. The following experimental workflow is proposed for such an evaluation.

Antidepressant_Screening_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Models cluster_pk_pd Pharmacokinetic/Pharmacodynamic Analysis nmda_binding NMDA Receptor Binding Assay fst Forced Swim Test (FST) nmda_binding->fst Select lead candidates tst Tail Suspension Test (TST) fst->tst Confirm antidepressant-like effect locomotor Open Field Test (Locomotor Activity) tst->locomotor Control for hyperactivity pk Pharmacokinetic Profiling locomotor->pk Characterize exposure metabolism Metabolic Stability Assays pk->metabolism Assess metabolic fate

Caption: Proposed workflow for evaluating the antidepressant potential of novel ketamine esters.

Experimental Methodologies

Synthesis of Aromatic Ring-Substituted Ketamine Esters

A general synthetic route to these compounds involves the N-alkylation of the corresponding substituted norketamines with an appropriate bromoalkyl ester.[4] The substituted norketamines can be prepared via a Neber rearrangement of the corresponding oximes derived from substituted 2-phenylcyclohexanones.[4][5]

Synthesis_Workflow start Substituted 2-Phenylcyclohexanone oxime Oxime Formation start->oxime neber Neber Rearrangement oxime->neber norketamine Substituted Norketamine neber->norketamine alkylation N-Alkylation with Bromoalkyl Ester norketamine->alkylation final_product Aromatic Ring-Substituted Ketamine Ester alkylation->final_product

Caption: General synthetic scheme for aromatic ring-substituted ketamine esters.

In Vivo Anesthetic and Analgesic Assays

a) Loss of Righting Reflex (LORR) Assay for Sedation:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The test compound is administered intravenously.

  • The animal is placed on its back, and the time to the loss of the righting reflex is recorded.

  • The duration of LORR is measured as the time from the loss of the reflex until it is regained.

b) Hot Plate Test for Analgesia:

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[1][8]

  • Procedure: A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded before drug administration.[8][10]

  • The test compound is administered, and the latency to the nociceptive response is measured at predetermined time points.[8]

  • A cut-off time is established to prevent tissue damage.[8]

In Vivo Antidepressant Screening Assays

a) Forced Swim Test (FST):

  • Apparatus: A transparent cylinder filled with water (23-25°C).[11]

  • Procedure: Mice are placed in the cylinder for a 6-minute session.[12]

  • The duration of immobility during the last 4 minutes of the test is recorded.[12]

  • A decrease in immobility time is indicative of an antidepressant-like effect.[13]

b) Tail Suspension Test (TST):

  • Procedure: Mice are suspended by their tails using adhesive tape for a 6-minute period.[14][15]

  • The duration of immobility is recorded.[14][15]

  • A reduction in immobility time suggests an antidepressant-like effect.[16]

In Vitro NMDA Receptor Binding Assay
  • Preparation of Synaptic Membranes: Rat cortical tissue is homogenized and subjected to centrifugation to isolate synaptic membranes.[17]

  • Radioligand: A tritiated NMDA receptor antagonist, such as [³H]MK-801, is used.[7]

  • Assay: Synaptic membranes are incubated with the radioligand and varying concentrations of the test compound.[18][19]

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.[20]

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of radioligand binding) is determined.[19]

Conclusion and Future Perspectives

The exploration of aromatic ring-substituted ketamine esters has yielded valuable insights into the SAR of this important class of compounds. The strategy of introducing an ester moiety to create soft analogs with a shorter duration of action holds significant promise for developing safer anesthetic and analgesic agents with a reduced potential for psychotomimetic side effects.

While direct evidence for the antidepressant effects of these specific esters is currently lacking in the reviewed literature, their mechanism of action as NMDA receptor antagonists provides a strong rationale for their investigation in this therapeutic area. The detailed experimental protocols provided in this guide offer a roadmap for future studies aimed at fully characterizing the pharmacological profile of these and other novel ketamine analogs. The continued exploration of the SAR of ketamine derivatives is a promising avenue for the development of next-generation therapeutics for anesthesia, pain, and depression.

References

  • Dimitrov, I. V., Harvey, M. G., Voss, L. J., Sleigh, J. W., Bickerdike, M. J., & Denny, W. A. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(12), 2950. [Link]

  • Harvey, M., Voss, L., Sleigh, J., & Denny, W. (2019). Structure–activity relationships for ketamine esters as short-acting anaesthetics. Bioorganic & Medicinal Chemistry, 27(15), 3237-3245.
  • Dimitrov, I. V., Harvey, M. G., Voss, L. J., Sleigh, J. W., Bickerdike, M. J., & Denny, W. A. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
  • Li, P., Wang, H., & Wang, X. (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Molecules, 29(11), 2533. [Link]

  • Voss, L. J., Harvey, M. G., & Sleigh, J. W. (2022). Non-NMDA Mechanisms of Analgesia in Ketamine Analogs. Frontiers in Pain Research, 3, 829997. [Link]

  • Polnaszek, T. J., et al. (2019). Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One?. Frontiers in Pharmacology, 10, 101. [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. [Link]

  • Harvey, M., et al. (2019). Development of Rapidly Metabolized and Ultra-Short-Acting Ketamine Analogs. Anesthesia & Analgesia, 128(3), 556-566. [Link]

  • Wikipedia contributors. (2023, December 28). Hot plate test. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Neuroscience News. (2019). New drug mimics benefits of ketamine for depression. Neuroscience News. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]

  • Parise, E. M., et al. (2019). Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test. PLoS ONE, 14(4), e0215554. [Link]

  • D'Souza, D. C., et al. (2017). Metabolism and Metabolomics of Ketamine: A Toxicological Approach. Journal of Analytical Toxicology, 41(2), 91-101. [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. [Link]

  • Can, A., et al. (2011). The Tail Suspension Test. JoVE (Journal of Visualized Experiments), (53), e2912. [Link]

  • Fukumoto, K., et al. (2017). Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine. Journal of Pharmacology and Experimental Therapeutics, 361(1), 153-160. [Link]

  • Sheikh, S., et al. (2021). A better anti-depressant? An animal study evaluating the efficacy of citalopram, ketamine and their combination in animal models of depression. Journal of Clinical and Diagnostic Research, 15(4), FC01-FC05.
  • JoVE. (2011). Video: The Tail Suspension Test. [Link]

  • Baamonde, A., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(1), 55-61. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Ketamine. [Link]

  • Ghasemi, M., et al. (2014). Acute administration of ketamine in rats increases hippocampal BDNF and mTOR levels during forced swimming test. Cutaneous and Ocular Toxicology, 33(4), 332-337. [Link]

  • Panlab. (n.d.). Hot plate test. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (n.d.). Chronic mild stress and ketamine interact in the mouse forced swim... | Download Scientific Diagram. [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • Gao, Y., et al. (2018). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. ACS Chemical Neuroscience, 9(5), 1154-1166. [Link]

  • Wang, F., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

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